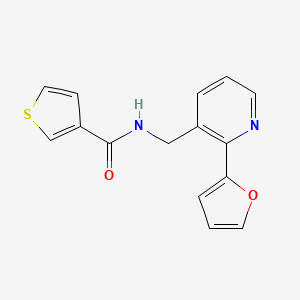

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of a similar compound was reported in a study . The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to produce 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis

The 1H NMR spectrum of the synthesized compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Chemical Reactions Analysis

The synthesized compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The synthesized compound was obtained as off-white crystals . The 1H NMR spectrum of the compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis and reactivity of furan and thiophene derivatives have been extensively studied, illustrating the potential of such compounds in the development of new materials and chemicals. For instance, Aleksandrov and El’chaninov (2017) have demonstrated the synthesis of complex heterocyclic systems through the coupling and subsequent reactions of furan and thiophene derivatives, which could be analogously applied to the synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide for the development of novel organic compounds with potential applications in drug discovery and materials science (Aleksandrov & El’chaninov, 2017).

Molecular Structure and Crystal Packing

The study of molecular structures and crystal packing of heteroaromatic compounds, such as those involving furan and thiophene, provides insights into the design of compounds with specific physical and chemical properties. Rahmani et al. (2016) explored the effect of aromaticity on crystal packing, which is crucial for understanding the solid-state properties of this compound and its potential applications in the design of new materials (Rahmani et al., 2016).

Chemical Transformations and Biological Activity

The chemical transformations of heterocyclic compounds have implications for their biological activity and potential as pharmaceuticals. For example, the acid-catalyzed transformations of thiophene derivatives, as investigated by Stroganova et al. (2016), can lead to the discovery of new bioactive molecules. Such transformations could be explored for this compound to assess its potential in medicinal chemistry (Stroganova et al., 2016).

Catalysis and Organic Synthesis

Research into the catalytic applications of furan and thiophene derivatives, such as the work by Padmavathi et al. (2015) on regioselective C–H activation, indicates the potential of this compound in facilitating organic synthesis reactions. These studies suggest the compound could serve as a building block in the synthesis of complex organic molecules (Padmavathi et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis

Biochemical Pathways

If the compound does indeed inhibit collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway, potentially leading to changes in collagen structure and function .

Result of Action

If the compound acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially alter collagen structure and function, leading to various cellular effects .

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-5-8-20-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-19-13/h1-8,10H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKNTEUTVMFKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)

![[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B2394830.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2394833.png)

![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)